(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE is a complex organic compound featuring a benzodiazole ring, a pyrazole ring, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include various chlorinated solvents, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure homogenization and ultrasound (HPH-US) could be employed to enhance reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aniline ring.
Pyrazole Derivatives: Compounds with pyrazole rings share some chemical properties and reactivity patterns.
Uniqueness
What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Cl2N5/c27-21-11-10-18(22(28)13-21)15-33-16-20(25(32-33)17-6-2-1-3-7-17)12-19(14-29)26-30-23-8-4-5-9-24(23)31-26/h1-13,16H,15H2,(H,30,31)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGBXRRGTBAYGP-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)CC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)CC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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